Cas no 167750-79-0 (Benzylamine-d7)

Benzylamine-d7 is a deuterated derivative of benzylamine, where seven hydrogen atoms are replaced with deuterium (D). This isotopic labeling enhances the compound's utility in NMR spectroscopy and mass spectrometry, providing distinct spectral signatures for precise structural elucidation and tracking in mechanistic studies. Its high isotopic purity (typically ≥98% D) ensures minimal interference from protonated species, making it valuable in kinetic and metabolic research. Benzylamine-d7 is also employed as a building block in organic synthesis, particularly in pharmaceutical and agrochemical applications, where deuterium incorporation can modify pharmacokinetic properties. The compound’s stability and compatibility with standard reaction conditions further underscore its versatility in research and industrial settings.
Benzylamine-d7 structure
Benzylamine-d7 structure
Product Name:Benzylamine-d7
CAS No:167750-79-0
MF:C7H9N
MW:114.19619345665
MDL:MFCD01074308
CID:137955
Update Time:2025-10-17

Benzylamine-d7 Chemical and Physical Properties

Names and Identifiers

    • Benzene-d5-methan-d2-amine(9CI)
    • < D7> benzylamine
    • 495859_ALDRICH
    • Benzyl-2,3,4,5,6-d5 cyanide
    • Benzyl-d5 cyanide
    • C,C-dideuterio-C-pentadeuteriophenyl-methylamine
    • Heptadeuterobenzylamin
    • pentadeuteriophenylacetonitrile
    • BENZYL-D7-AMINE
    • Benzylamine-d7
    • MDL: MFCD01074308
    • Inchi: 1S/C7H9N/c8-6-7-4-2-1-3-5-7/h1-5H,6,8H2/i1D,2D,3D,4D,5D,6D2
    • InChI Key: WGQKYBSKWIADBV-XZJKGWKKSA-N
    • SMILES: NC([2H])([2H])C1C([2H])=C([2H])C([2H])=C([2H])C=1[2H]

Computed Properties

  • Exact Mass: 114.117
  • Monoisotopic Mass: 114.117
  • Isotope Atom Count: 7
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 8
  • Rotatable Bond Count: 1
  • Complexity: 55.4
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.1
  • Topological Polar Surface Area: 26A^2

Benzylamine-d7 Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
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